molecular formula C22H24N2O2 B2889613 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850030-35-2

6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B2889613
CAS RN: 850030-35-2
M. Wt: 348.446
InChI Key: WSOPBHLOZYJUPO-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a chemical compound with the molecular formula C22H24N2O2 . It is a complex organic molecule that falls under the category of coumarins . Coumarins are a group of naturally occurring lactones, first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin-based compounds, including 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . A series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl- 2H -chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is characterized by the presence of a coumarin ring, a phenylpiperazine group, and two methyl groups . The coumarin ring is a benzopyran-2-one structure, which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential in antimicrobial activities. Specifically, its analogs have been synthesized and exhibited significant antibacterial and antifungal activity, comparable to standard treatments. These findings are supported by molecular docking studies, which show a good correlation between the experimental inhibitory potency of the derivatives and their estimated score by genetic algorithm, indicating potential use in antimicrobial drug development (Mandala et al., 2013).

Catalysis

Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for synthesizing a series of 4H-pyran derivatives, indicating its potential application in catalyzing various chemical reactions. This method showcases the recyclable nature of the catalyst, emphasizing sustainability in chemical synthesis processes (Niknam et al., 2013).

Alkylating Properties

Research on phosphonic derivatives of chromone, closely related to the queried compound, has revealed their alkylating properties. Some synthesized compounds displayed high alkylating activity, suggesting potential applications in chemical synthesis and drug development (Budzisz et al., 2001).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing pyrazole and indenone rings have been synthesized and shown to possess potent antioxidant and antihyperglycemic activities. This indicates the potential of these compounds in developing treatments for oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

Cancer Research

Compounds based on chromene structures have been explored for their potential as anticancer agents. One study discovered that 4-aryl-4H-chromenes could act as potent apoptosis inducers, identifying them as promising candidates for cancer therapy (Kemnitzer et al., 2004).

properties

IUPAC Name

6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-12-20-18(14-22(25)26-21(20)13-17(16)2)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPBHLOZYJUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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